molecular formula C14H10FN5O B15159001 N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-54-9

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B15159001
CAS No.: 651769-54-9
M. Wt: 283.26 g/mol
InChI Key: VYNHUCBDRBZADR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide: is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Formation of the Benzamide Core: The final step involves the coupling of the tetrazole and fluorophenyl intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the tetrazole ring or the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide
  • N-(3-bromophenyl)-4-(2H-tetrazol-5-yl)benzamide
  • N-(3-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide

Uniqueness

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide stands out due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

CAS No.

651769-54-9

Molecular Formula

C14H10FN5O

Molecular Weight

283.26 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H10FN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)

InChI Key

VYNHUCBDRBZADR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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